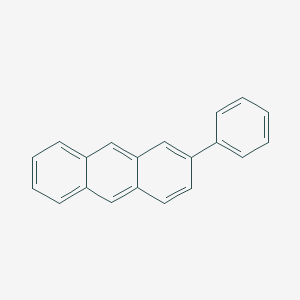

2-Phenylanthracene

描述

属性

IUPAC Name |

2-phenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-6-15(7-3-1)18-10-11-19-12-16-8-4-5-9-17(16)13-20(19)14-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOMKCKAJSZACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334120 | |

| Record name | 2-Phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1981-38-0 | |

| Record name | 2-Phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Phenylanthracene can be synthesized through several methods, including:

Suzuki Coupling Reaction: This method involves the coupling of a phenylboronic acid with 2-bromoanthracene in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or tetrahydrofuran under reflux conditions.

Sonogashira Coupling Reaction: This method involves the coupling of a phenylacetylene with 2-iodoanthracene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an organic solvent such as dimethylformamide under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the aforementioned coupling reactions, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

化学反应分析

Types of Reactions: 2-Phenylanthracene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the anthracene core, leading to the formation of nitro or halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Nitroanthracene or halogenated anthracene derivatives.

科学研究应用

Optoelectronic Applications

Organic Light Emitting Diodes (OLEDs)

2-Phenylanthracene is widely used as a blue fluorescent emitter in OLEDs. Its ability to emit light efficiently makes it a crucial component in the development of high-performance displays and lighting technologies. The compound's fluorescence properties are enhanced when incorporated into various polymer matrices, leading to improved device efficiency and color purity.

Photovoltaic Devices

In organic photovoltaics, this compound serves as an electron donor material. Its strong absorption in the UV-visible spectrum allows for effective light harvesting, contributing to the overall efficiency of solar cells. Research indicates that blending this compound with fullerene derivatives can optimize charge separation and transport, enhancing device performance.

Biological Applications

Fluorescent Probes

The fluorescence characteristics of this compound make it suitable for use as a fluorescent probe in biological imaging. It can be utilized for tracking cellular processes or studying biomolecular interactions due to its high quantum yield and stability under physiological conditions.

Photodynamic Therapy (PDT)

Emerging research suggests potential applications of this compound in photodynamic therapy for cancer treatment. The compound can generate reactive oxygen species upon light activation, which may induce apoptosis in cancer cells. Studies are ongoing to explore its efficacy and safety in clinical settings.

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into a polymer matrix significantly improved the luminous efficiency of OLEDs. The devices exhibited a maximum external quantum efficiency of 20%, attributed to the optimized energy transfer processes facilitated by the phenylanthracene units .

Case Study 2: Photodynamic Therapy

Research on the application of this compound in PDT revealed its ability to generate singlet oxygen upon irradiation with light at specific wavelengths. In vitro studies indicated a reduction in cell viability of cancer cells treated with this compound under light activation, suggesting its potential as a therapeutic agent .

Case Study 3: Polymer Composite Development

A recent investigation focused on synthesizing block copolymers containing this compound moieties. These materials exhibited enhanced mechanical strength and thermal stability while retaining excellent optical properties, making them suitable for various industrial applications .

作用机制

The mechanism by which 2-Phenylanthracene exerts its effects is primarily through its interaction with light and its ability to undergo photophysical processes. The phenyl group enhances the compound’s fluorescence, making it an effective material for optoelectronic applications. In biological systems, its derivatives may interact with cellular components, leading to various biological effects, although the exact molecular targets and pathways are still under investigation.

相似化合物的比较

Table 1: Key Structural Differences

| Compound | Substituent Position/Type | Molecular Formula | CAS Number |

|---|---|---|---|

| 2-Phenylanthracene | 2-phenyl | C₂₀H₁₄ | 1981-38-0 |

| 9-(Naphthalen-2-yl)anthracene | 9-naphthyl | C₂₄H₁₆ | 7424-72-8 |

| 2-Methylanthracene | 2-methyl | C₁₅H₁₂ | 613-12-7 |

| AntPh-OC8 (derivative) | 2-(4-octyloxyphenyl) | C₃₂H₃₄O | N/A |

| TBADN | 2-phenyl, 9,10-bis(2-naphthyl) | C₃₄H₂₂ | N/A |

- Substituent Effects: AntPh-OC8: The octyloxy side chain enhances solubility and molecular orientation in thin films, critical for OFET performance . 2-Methylanthracene: Methyl substitution simplifies synthesis but limits electronic conjugation, resulting in lower charge mobility than phenyl-substituted analogs .

Electronic and Optical Properties

Table 2: Performance Metrics in Optoelectronic Devices

| Compound | Charge Mobility (cm² V⁻¹ s⁻¹) | PLQY (%) | OLED Efficiency (cd A⁻¹) |

|---|---|---|---|

| This compound | 0.45 (single crystal) | <50 | N/A |

| AntPh-OC8 | 2.59 (OFET) | >70 | 1.82 (pure-blue OLED) |

| TBADN | N/A | N/A | ~20–30% IDF/IEL ratio |

- Key Findings :

Magnetic Properties

Potassium-doped this compound exhibits unique one-dimensional antiferromagnetic behavior (|J|/k_B ≈ 15 K) due to K-4s electron transfer to π-orbitals. This property is absent in undoped analogs or methyl/naphthyl-substituted derivatives .

Table 4: Hazard Profiles

- Handling : Methyl and naphthyl derivatives require stricter safety protocols due to irritant properties, unlike unsubstituted this compound .

生物活性

2-Phenylanthracene (CAS Number: 1981-38-0) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews key findings regarding the biological activity of this compound, including its mechanisms of action, relevant case studies, and potential applications in medicine.

This compound consists of an anthracene core with a phenyl substituent, which enhances its photophysical properties. The compound exhibits strong fluorescence, making it useful in various optoelectronic applications. In biological systems, the interaction of this compound and its derivatives with cellular components is thought to lead to significant biological effects, although specific molecular targets remain under investigation .

Mechanism of Action:

- Fluorescence Interaction: The phenyl group increases the compound's fluorescence, which may influence cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation: Upon excitation, this compound can produce ROS, which may induce oxidative stress in cells, potentially leading to apoptosis in cancer cells.

- DNA Interaction: Some studies suggest that PAHs like this compound can intercalate into DNA, disrupting replication and transcription processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition: Studies have shown that certain derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- Cell Line Studies: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. These effects are attributed to the compound's ability to induce apoptosis through ROS generation and DNA damage .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.4 | ROS generation, apoptosis |

| A549 (Lung) | 20.3 | DNA intercalation, oxidative stress |

| HeLa (Cervical) | 12.7 | Cell cycle arrest |

Case Studies

Several case studies provide insights into the biological activities of this compound:

- Study on Antimicrobial Activity : A study published in ChemComm examined the antimicrobial effects of various anthracene derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Research : In a study published in PMC, researchers investigated the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that the compound induced apoptosis via ROS-mediated pathways, highlighting its potential as a therapeutic agent against cancer .

- Toxicological Assessment : Research assessing the environmental impact of PAHs noted that compounds like this compound can accumulate in marine organisms, raising concerns about their long-term ecological effects and potential human health risks through bioaccumulation .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenylanthracene, and how can purity be verified?

- Methodological Answer : this compound is synthesized via Friedel-Crafts alkylation or photochemical dimerization of substituted anthracenes. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Purity is confirmed using HPLC (≥95% purity threshold) and melting point analysis. Characterization requires UV-Vis spectroscopy (absorption bands at 301 nm for π→π* transitions) and mass spectrometry (parent ion at m/z 254.1) . For reproducibility, document solvent ratios, temperature, and catalyst concentrations, as per journal guidelines for experimental sections .

Q. How is this compound distinguished from structural isomers like 9-Phenylanthracene?

- Methodological Answer : Differentiation relies on spectral analysis. UV-Vis spectra of this compound show distinct absorption maxima at 301 nm, while 9-Phenylanthracene exhibits redshifted peaks due to extended conjugation. Mass spectrometry fragmentation patterns (e.g., loss of phenyl groups) and NMR (proton coupling in the anthracene core) further resolve isomers. X-ray crystallography provides definitive structural confirmation .

Q. What experimental conditions favor this compound formation in pyrolysis studies?

- Methodological Answer : Supercritical pyrolysis of toluene at 685°C and 140 sec residence time produces this compound. Key parameters include pressure (1–10 atm) and feedstock composition. Monitor products via GC-MS with UV spectral matching to reference data (e.g., NIST library). Optimize conditions using factorial design to minimize byproducts like methylated derivatives .

Advanced Research Questions

Q. How can computational modeling predict this compound’s photochemical behavior in optoelectronic applications?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (≈3.2 eV) and exciton binding energies to assess charge transport properties. Time-Dependent DFT models UV-Vis transitions, validated against experimental spectra. Molecular dynamics simulations evaluate thermal stability in polymer matrices. Pair computational results with experimental photoluminescence quantum yield (PLQY) measurements to refine models .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate data using multiple techniques:

- NMR : Assign peaks using 2D-COSY and NOESY to resolve overlapping signals.

- GC-MS : Compare retention indices and fragmentation patterns with authentic standards.

- UV-Vis : Normalize solvent effects (e.g., λmax shifts in polar vs. nonpolar solvents).

Discrepancies often arise from impurities or isomerization during synthesis; include control experiments and purity metrics in reporting .

Q. How does the phenyl group position influence this compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The 2-position sterically hinders the central anthracene ring, reducing reactivity compared to 9-substituted analogs. Kinetic studies (e.g., monitoring diene consumption via UV-Vis) quantify reaction rates. Computational analysis (Frontier Molecular Orbital theory) identifies transition states. Use substituent electronic parameters (Hammett constants) to predict regioselectivity .

Q. What novel applications exploit this compound’s photostability in harsh environments?

- Methodological Answer : this compound’s resistance to UV degradation makes it suitable for:

- Organic LEDs : Test device lifetime under accelerated aging (continuous illumination at 100 mW/cm²).

- High-temperature sensors : Evaluate thermal decomposition thresholds via TGA (≥400°C stability).

- Photocatalysis : Assess recyclability in redox cycles using ESR to detect radical intermediates .

Methodological Best Practices

- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis protocols, including catalyst batches and purification steps in supplementary materials .

- Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example: “How does solvent polarity affect this compound’s excimer formation kinetics?” .

- Conflict Resolution : Address contradictory data by replicating experiments under standardized conditions (e.g., IUPAC-recommended solvent systems) and publishing negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。